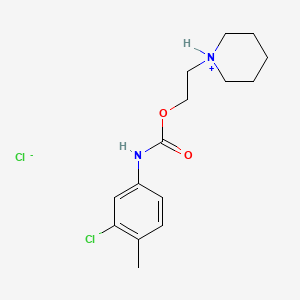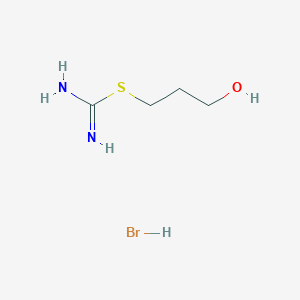
2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide typically involves the reaction of 3-chloropropanol with thiourea under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea group. The product is then treated with hydrobromic acid to obtain the monohydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The thiourea group can be reduced to form thiols or amines under specific conditions.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or thiourea groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor functions. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Thiourea: Shares the thiourea functional group but lacks the hydroxypropyl moiety.
3-Hydroxypropylamine: Contains the hydroxypropyl group but lacks the thiourea functionality.
N-Methylthiourea: Similar thiourea structure with a methyl group instead of the hydroxypropyl group.
Uniqueness: 2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide is unique due to the combination of the hydroxypropyl and thiourea groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its analogs.
Propiedades
Número CAS |
16111-14-1 |
|---|---|
Fórmula molecular |
C4H11BrN2OS |
Peso molecular |
215.11 g/mol |
Nombre IUPAC |
3-hydroxypropyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H10N2OS.BrH/c5-4(6)8-3-1-2-7;/h7H,1-3H2,(H3,5,6);1H |
Clave InChI |
XDNJNHFPTDYWRB-UHFFFAOYSA-N |
SMILES canónico |
C(CO)CSC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


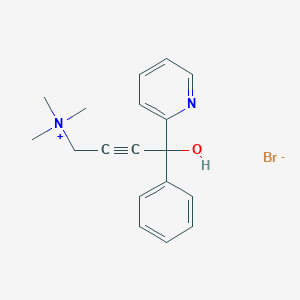

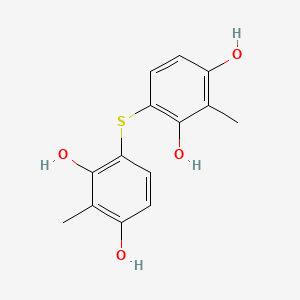



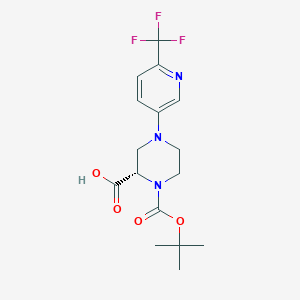


![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
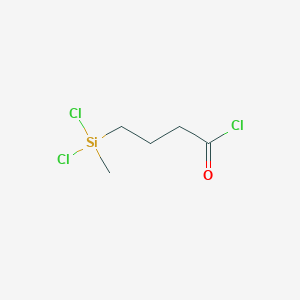
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
